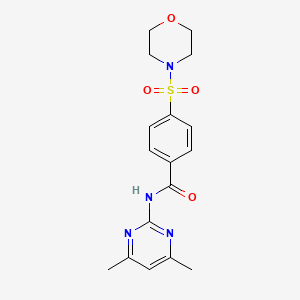![molecular formula C23H23N5O2S B2578992 N1-(4-éthylphényl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)oxalamide CAS No. 894031-24-4](/img/structure/B2578992.png)
N1-(4-éthylphényl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)éthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
La structure du composé est similaire à une série de nouvelles thiazolo-[3,2-b][1,2,4]triazol-6-ones, qui ont été synthétisées et étudiées pour leur activité antitumorale . Certains composés de cette série ont montré d'excellentes propriétés anticancéreuses .
Activités analgésiques
Les thiazolo[3,2-b][1,2,4]triazol-6-ones, qui partagent une structure similaire avec le composé, ont été synthétisées et évaluées pour leurs activités analgésiques . Le meilleur composé de cette série s'est avéré être 2,4 fois plus puissant que l'acide méfénamique, un analgésique courant .
Applications anti-inflammatoires
La même série de thiazolo[3,2-b][1,2,4]triazol-6-ones a également été évaluée pour ses activités anti-inflammatoires . La plupart d'entre eux ont montré une activité anti-inflammatoire comparable ou supérieure à celle de l'acide méfénamique et de l'indométacine .
Applications antimicrobiennes
Des composés ayant une structure similaire à celle du composé ont montré de bonnes activités antimicrobiennes contre les micro-organismes testés . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Inhibiteur enzymatique
La triazolothiadiazine, un noyau hybride obtenu par fusion de deux moitiés pharmaceutiquement actives, le triazole et la thiadiazine, a été rapportée pour présenter des activités inhibitrices enzymatiques . Compte tenu de la similarité structurelle, le composé pourrait potentiellement agir comme un inhibiteur enzymatique.
Applications antioxydantes
Des dérivés de triazolothiadiazine ont été rapportés pour présenter des activités antioxydantes . Le composé, en raison de sa similarité structurelle, pourrait potentiellement être utilisé dans le développement de nouveaux agents antioxydants.
Mécanisme D'action
Target of action
Compounds containing 1,2,4-triazole and thiazole moieties are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .
Mode of action
The mode of action of these compounds often involves interactions with their targets through hydrogen bonding and dipole interactions . The presence of nitrogen and sulfur atoms in the triazole and thiazole rings, respectively, can contribute to these interactions .
Biochemical pathways
These compounds can affect various biochemical pathways, depending on their specific targets. For example, some 1,2,4-triazole and thiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer activities, suggesting that they can interfere with the biochemical pathways related to these processes .
Pharmacokinetics
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific structures. The presence of heterocyclic rings like triazole and thiazole can enhance their bioavailability .
Result of action
The result of the action of these compounds can include the inhibition of the growth of microbes or cancer cells, reduction of inflammation, neutralization of free radicals, and relief of pain, among others .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the acidity or alkalinity of the environment can affect the protonation state of the nitrogen atoms in the triazole and thiazole rings, which can in turn influence their interactions with their targets .
Analyse Biochimique
Biochemical Properties
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage in cells by neutralizing reactive oxygen species. Additionally, the compound interacts with proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .
Cellular Effects
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibits various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation. In normal cells, the compound enhances cellular metabolism by increasing the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative stress. It also acts as an inhibitor of protein kinase C, preventing the phosphorylation of target proteins and modulating cell signaling pathways. Furthermore, the compound influences gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in reducing oxidative stress and inducing apoptosis in cancer cells. Prolonged exposure to the compound may lead to adaptive responses in cells, resulting in reduced sensitivity to its effects .
Dosage Effects in Animal Models
The effects of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and enhancing cellular metabolism. At higher doses, the compound may induce toxic effects, including liver and kidney damage. Threshold effects have been observed, with a specific dosage range providing optimal therapeutic benefits without significant adverse effects .
Metabolic Pathways
N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted through the urine. It also interacts with cofactors, such as NADH and FADH2, influencing metabolic flux and the levels of metabolites involved in energy production. The compound’s effects on metabolic pathways contribute to its overall biochemical activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria. Its localization within cells influences its activity and function, with higher concentrations observed in regions with increased metabolic activity .
Subcellular Localization
The subcellular localization of N1-(4-ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress responses and energy production. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-6-10-18(11-7-16)25-22(30)21(29)24-13-12-19-14-31-23-26-20(27-28(19)23)17-8-4-15(2)5-9-17/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTCEJQDEKIJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

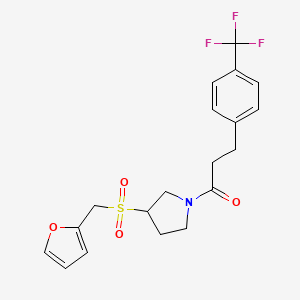
![3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2578915.png)
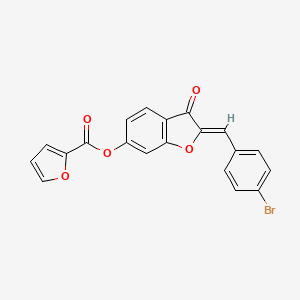
![Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate](/img/structure/B2578919.png)
![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)
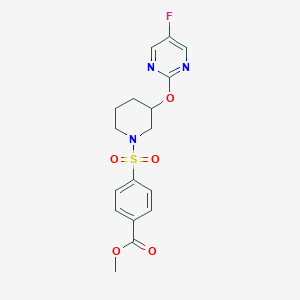
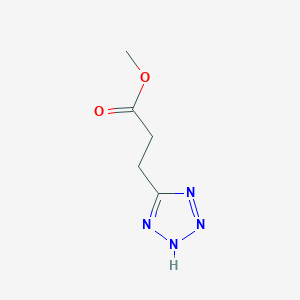
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)
![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one](/img/structure/B2578925.png)

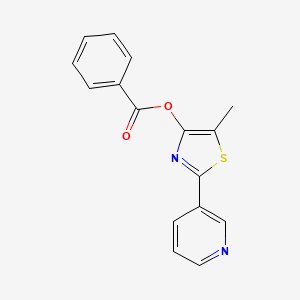
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
